![molecular formula C24H25NO3 B138610 (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide CAS No. 192190-36-6](/img/structure/B138610.png)
(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide
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Description
(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide, also known as S-4-Benzyloxy-3-methoxy-N-phenylethylbenzeneacetamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 314.4 g/mol and a melting point of 115-116°C. It is a non-toxic and non-volatile compound that is soluble in methanol, ethanol, and acetonitrile.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The study of structure fragmentation for ring-substituted N-Trifluoroacetyl-N-Benzylphenethylamines related to the NBOMe drugs involves understanding the decomposition pathways in electron ionization mass spectrometry, highlighting the impact of substituents on molecular stability and fragmentation patterns (Almalki, Clark, & Deruiter, 2020).
Biological and Pharmacological Activities
- Research on benzoxazinones and related compounds, which share structural motifs with benzeneacetamide derivatives, demonstrates their broad biological activities, including phytotoxic, antimicrobial, and insecticidal properties, underscoring the potential of similar structures for agricultural and pharmaceutical applications (Macias et al., 2006).
Materials Science and Photophysics
- The synthesis and investigation of lanthanide 4-benzyloxy benzoates for their luminescent properties reveal the influence of substituents on the optical behavior, suggesting the role of chemical modifications in tuning the photophysical properties of materials (Sivakumar et al., 2010).
properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-N-[(1S)-1-phenylethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18(21-11-7-4-8-12-21)25-24(26)16-20-13-14-22(23(15-20)27-2)28-17-19-9-5-3-6-10-19/h3-15,18H,16-17H2,1-2H3,(H,25,26)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOQRDYKTVTNKJ-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447029 |
Source
|
Record name | (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide | |
CAS RN |
192190-36-6 |
Source
|
Record name | (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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